
2-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the cycloaddition reaction known as the “click chemistry” approach. This method is efficient and provides high yields. The reaction involves the use of azides and alkynes in the presence of a copper(I) catalyst to form the triazole ring. The specific conditions for the synthesis include:
Reagents: Azides, alkynes, copper(I) catalyst
Solvents: Commonly used solvents include water or a mixture of water and organic solvents
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Time: The reaction time can vary from a few hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of flow chemistry also reduces the risk of side reactions and enhances the overall yield of the desired product.
化学反应分析
Types of Reactions
2-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the triazole ring or the propanoic acid moiety.
Substitution: The compound can participate in substitution reactions where functional groups on the triazole ring or the propanoic acid are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
科学研究应用
2-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anticancer agent and as a component in drug delivery systems.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. In biological systems, the compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
2-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid can be compared with other triazole derivatives such as:
1,2,4-Triazole: Another triazole isomer with different chemical properties and applications.
1,2,3-Triazole: Similar to the compound but with different substituents, leading to variations in reactivity and applications.
Benzotriazole: A triazole derivative with a benzene ring, used in corrosion inhibitors and other industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC 名称 |
2-(1-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c1-4(6(10)11)5-3-9(2)8-7-5/h3-4H,1-2H3,(H,10,11) |
InChI 键 |
KQHYXGOGQBEAII-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CN(N=N1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(4-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13079435.png)
![1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13079442.png)
![Methyl N-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate](/img/structure/B13079444.png)

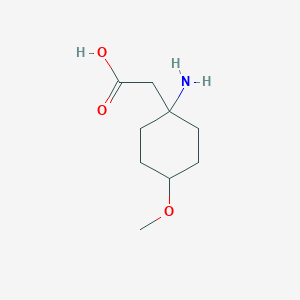
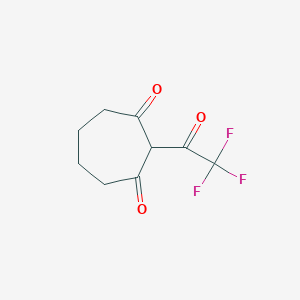
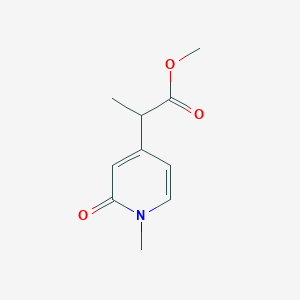

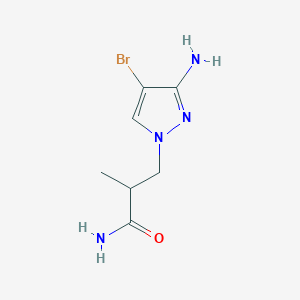
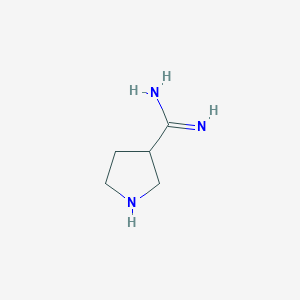
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13079502.png)
